2-(4-Chlorophenyl)-3,5-dimethyl-7-[4-(2-methylprop-2-en-1-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine
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Overview
Description
2-(4-Chlorophenyl)-3,5-dimethyl-7-[4-(2-methylprop-2-en-1-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines This compound is characterized by its unique structure, which includes a chlorophenyl group, a dimethyl group, and a piperazinyl group with a methylprop-2-en-1-yl substituent
Preparation Methods
The synthesis of 2-(4-Chlorophenyl)-3,5-dimethyl-7-[4-(2-methylprop-2-en-1-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine typically involves multiple steps, including the formation of the pyrazolo[1,5-a]pyrimidine core and subsequent functionalization. One common synthetic route involves the reaction of 4-chlorobenzaldehyde with 3,5-dimethylpyrazole in the presence of a base to form the intermediate compound. This intermediate is then reacted with 4-(2-methylprop-2-en-1-yl)piperazine under specific conditions to yield the final product .
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. The use of catalysts and advanced purification techniques, such as chromatography, can also enhance the efficiency of the production process.
Chemical Reactions Analysis
2-(4-Chlorophenyl)-3,5-dimethyl-7-[4-(2-methylprop-2-en-1-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The chlorophenyl group in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazolo[1,5-a]pyrimidines .
Scientific Research Applications
2-(4-Chlorophenyl)-3,5-dimethyl-7-[4-(2-methylprop-2-en-1-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine has several scientific research applications, including:
Chemistry: This compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology: In biological research, this compound can be used to study the interactions between small molecules and biological targets, such as enzymes or receptors. It may also serve as a lead compound for the development of new drugs.
Medicine: The potential pharmacological properties of this compound make it a candidate for drug discovery and development. It may exhibit activity against specific diseases or conditions, making it valuable for medicinal chemistry research.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-3,5-dimethyl-7-[4-(2-methylprop-2-en-1-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through various interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. This binding can modulate the activity of the target, leading to specific biological effects. The exact pathways involved depend on the specific target and the context in which the compound is used .
Comparison with Similar Compounds
Similar compounds to 2-(4-Chlorophenyl)-3,5-dimethyl-7-[4-(2-methylprop-2-en-1-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine include other pyrazolo[1,5-a]pyrimidines with different substituents. Some examples are:
2-(4-Bromophenyl)-3,5-dimethyl-7-[4-(2-methylprop-2-en-1-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine: This compound has a bromophenyl group instead of a chlorophenyl group, which may alter its chemical and biological properties.
2-(4-Methoxyphenyl)-3,5-dimethyl-7-[4-(2-methylprop-2-en-1-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine: The presence of a methoxy group can influence the compound’s reactivity and interactions with biological targets.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties that can be leveraged for various applications.
Properties
Molecular Formula |
C22H26ClN5 |
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Molecular Weight |
395.9 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-3,5-dimethyl-7-[4-(2-methylprop-2-enyl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C22H26ClN5/c1-15(2)14-26-9-11-27(12-10-26)20-13-16(3)24-22-17(4)21(25-28(20)22)18-5-7-19(23)8-6-18/h5-8,13H,1,9-12,14H2,2-4H3 |
InChI Key |
GQVDHHMRCYUNEF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)N3CCN(CC3)CC(=C)C)C4=CC=C(C=C4)Cl)C |
Origin of Product |
United States |
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